N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride
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Overview
Description
N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C9H14ClN3. It is also known by its IUPAC name, 3,5-dimethylbenzenecarbohydrazonamide hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride involves the reaction of 3,5-dimethylbenzonitrile with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylbenzenecarbohydrazonamide: Similar structure but without the hydrochloride group.
3,5-dimethylbenzene-1-carboximidamide: Lacks the amino group.
N’-amino-3,5-dimethylbenzene-1-carboximidamide: Similar but without the hydrochloride group.
Uniqueness
N’-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride is unique due to the presence of both the amino and hydrochloride groups, which confer specific chemical reactivity and solubility properties. These features make it particularly useful in various research applications where these properties are advantageous .
Properties
IUPAC Name |
N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYWTGZIWHFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NN)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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